molecular formula C42H30 B1630442 Hexaphenylbenzene CAS No. 992-04-1

Hexaphenylbenzene

Cat. No. B1630442
CAS RN: 992-04-1
M. Wt: 534.7 g/mol
InChI Key: QBHWPVJPWQGYDS-UHFFFAOYSA-N
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Description

Hexaphenylbenzene is an aromatic compound composed of a benzene ring substituted with six phenyl rings . It is a colorless solid .


Synthesis Analysis

Hexaphenylbenzene is prepared by heating tetraphenylcyclopentadienone and diphenylacetylene in benzophenone or other high-temperature solvent . The reaction proceeds via a Diels-Alder reaction to give the hexaphenyldienone, which then eliminates carbon monoxide . It may also be prepared by the dicobalt octacarbonyl-catalyzed alkyne trimerisation of diphenylacetylene .


Molecular Structure Analysis

The stable conformation of this molecule has the phenyl rings rotated out of the plane of the central benzene ring . The molecule adopts a propeller-like conformation in which the phenyl rings are rotated about 65° .


Chemical Reactions Analysis

The on-surface coupling of Hexaphenylbenzene was investigated on coinage metal substrates as a function of thermal treatment . For Hexaphenylbenzene, which forms non-covalent 2D monolayers at room temperature, a thermally induced transition of the monolayer’s structure could be achieved by moderate annealing, which is likely driven by π-bond formation .


Physical And Chemical Properties Analysis

Hexaphenylbenzene has a molecular formula of C42H30 and an average mass of 534.688 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 534.8±45.0 °C at 760 mmHg, and a flash point of 284.0±22.8 °C .

Scientific Research Applications

Hexaphenylbenzene (HPB) and its derivatives have been of considerable interest for a wide variety of applications due to their rigid and propeller-like structure, as well as toroidal delocalization . Here are some of the key applications:

  • Crystal Engineering

    • Summary : HPBs are used in crystal engineering due to their unique structure and properties .
    • Methods : The specific methods of application in crystal engineering involve the synthesis of HPB derivatives and their incorporation into crystal structures .
    • Results : The use of HPBs in crystal engineering has led to the development of new types of crystals with unique properties .
  • Porous Polymers

    • Summary : HPBs are used in the creation of porous polymers .
    • Methods : The synthesis of HPB derivatives is used to create polymers with a porous structure .
    • Results : The use of HPBs in this field has led to the development of polymers with unique porous structures .
  • Organic Electronic Materials

    • Summary : HPBs find potential applications in organic electronics due to wider energy gap, high HOMO level, higher photoconductivity, electron-rich nature, and high hole-transporting property .
    • Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
    • Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency light-emitting materials, charge transport materials, host materials, redox materials, photochemical switches, and molecular receptors .
  • Scaffold Materials

    • Summary : HPBs are used as scaffold materials in various applications .
    • Methods : The synthesis of HPB derivatives is used to create scaffold materials with unique properties .
    • Results : The use of HPBs in this field has led to the development of new types of scaffold materials .
  • Organic Light-Emitting Diodes (OLEDs)

    • Summary : HPBs are used in the creation of Organic Light-Emitting Diodes (OLEDs) .
    • Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
    • Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency light-emitting materials .
  • Organic Field-Effect Transistors (OFETs)

    • Summary : HPBs are used in the creation of Organic Field-Effect Transistors (OFETs) .
    • Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
    • Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency charge transport materials .
  • Organic Photovoltaics

    • Summary : HPBs are used in the creation of Organic Photovoltaics .
    • Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
    • Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency redox materials .
  • Organic Memory Devices

    • Summary : HPBs are used in the creation of Organic Memory Devices .
    • Methods : The unique propeller structure of these molecules shows low susceptibility towards self-aggregation. This property can be tailored by proper molecular engineering by the incorporation of appropriate groups .
    • Results : Therefore, hexaarylbenzene chromophores are widely used as the materials for high-efficiency photochemical switches .

properties

IUPAC Name

1,2,3,4,5,6-hexakis-phenylbenzene
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InChI

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHWPVJPWQGYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30243983
Record name 3',4',5',6'-Tetraphenyl-o-terphenyl
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Molecular Weight

534.7 g/mol
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Product Name

Hexaphenylbenzene

CAS RN

992-04-1
Record name Hexaphenylbenzene
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Record name Hexaphenylbenzene
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Record name Hexaphenylbenzene
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Record name 3',4',5',6'-Tetraphenyl-o-terphenyl
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Synthesis routes and methods

Procedure details

By far the most studied and useful cyclotrimerization catalysts have been of the η5 -cyclopentadienyl cobalt (CpCo) family. In 1967, Yamazaki and Hagihara isolated the first cobalt cyclopentadiene triphenylphosphine complex (CpCoP(Ph)3), which when treated with a stoichiometric amount of diphenylacetylene in refluxing toluene produced hexaphenylbenzene in 8% yield after one hour. (Yamazaki and Hagihara (1967) J. Organomet. Chem. 7:22). Cobalt cyclopentadiene dicarbonyl (CpCo(CO)2) (5), a commercially available catalyst, reacts catalytically with bis-alkynes (6) in refluxing n-octane to form several bicyclic systems (7),. including benzocyclobutenes (n=2) in 45% yield. (Vollhardt and Bergman (1974) J. Am. Chem. Soc 96:4996). ##STR6##
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Citations

For This Compound
3,260
Citations
JCJ Bart - … Section B: Structural Crystallography and Crystal …, 1968 - scripts.iucr.org
In compounds such as hexaphenylbenzene the known tendency of the individual aromatic nuclei to adopt a coplanar configuration is counteracted by the steric requirements of the …
Number of citations: 117 scripts.iucr.org
KE Maly, E Gagnon, T Maris… - Journal of the American …, 2007 - ACS Publications
Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene (4) incorporates a disc-shaped hexaphenylbenzene core and six peripheral diaminotriazine groups that can engage in …
Number of citations: 208 pubs.acs.org
Q Chen, M Luo, T Wang, JX Wang, D Zhou… - …, 2011 - ACS Publications
Hexaphenylbenzene-based porous organic polymers are prepared smoothly through palladium-catalyzed C–C coupling polymerization. According to the obtained nitrogen …
Number of citations: 133 pubs.acs.org
R Rathore, CL Burns, IA Guzei - The Journal of Organic Chemistry, 2004 - ACS Publications
The successful isolation of stable (and soluble) hexa- and tetratrityl cations based on hexaphenylbenzene and tetraphenylmethane scaffold has been accomplished by using readily …
Number of citations: 103 pubs.acs.org
M Carta, P Bernardo, G Clarizia, JC Jansen… - …, 2014 - ACS Publications
The synthesis and characterization of a series of novel hexaphenylbenzene (HPB) based polymers of intrinsic microporosity (PIM-HPBs) containing methyl, bromine, and nitrile …
Number of citations: 92 pubs.acs.org
SB Alahakoon, CM Thompson, AX Nguyen… - Chemical …, 2016 - pubs.rsc.org
In this communication, we report an azine linked covalent organic framework based on a six-fold symmetric hexphenylbenzene (HEX) monomer functionalized with aldehyde groups. …
Number of citations: 101 pubs.rsc.org
H Liu, Z Zhang, C Mu, L Ma, H Yuan… - Angewandte Chemie …, 2022 - Wiley Online Library
We herein report the preparation of a series of hexaphenylbenzene (HPB)‐based deep blue‐emissive metallacages via multicomponent coordination‐driven self‐assembly. These …
Number of citations: 26 onlinelibrary.wiley.com
T Nishiuchi, X Feng, V Enkelmann… - … A European Journal, 2012 - Wiley Online Library
Go to three dimensions: As a step toward a bottom-up synthesis of size-defined carbon nanotubes (CNTs),[3] cyclo-4′, 4′′′′-hexaphenylbenzenes ([3] CHPBs) were synthesized …
Y Liao, J Weber, BM Mills, Z Ren, CFJ Faul - Macromolecules, 2016 - ACS Publications
The effective and safe capture and storage of radioactive iodine ( 129 I or 131 I) is of significant importance during nuclear waste storage and nuclear energy generation. Here we …
Number of citations: 288 pubs.acs.org
R Short, M Carta, CG Bezzu, D Fritsch… - Chemical …, 2011 - pubs.rsc.org
Microporous polymers derived from the 1,2- and 1,4-regioisomers of di(3′,4′-dihydroxyphenyl)tetraphenylbenzene have very different properties with the former being composed …
Number of citations: 91 pubs.rsc.org

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